2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide
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Overview
Description
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide is a chemical compound known for its role as an inhibitor of acetyl-coenzyme A carboxylase (ACCase). This compound is particularly significant in the field of agriculture as a postemergence herbicide, exhibiting high control efficacy against sensitive weeds, especially Echinochloa crus-galli in paddy fields .
Preparation Methods
The synthesis of 2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide involves several steps. The key steps include the formation of the benzoxazole ring and the subsequent attachment of the phenoxy and propanamide groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring and phenoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of ACCase inhibition.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting metabolic pathways involving ACCase.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase). This enzyme plays a crucial role in fatty acid biosynthesis. By inhibiting ACCase, the compound disrupts the production of fatty acids, leading to the death of sensitive weeds. The molecular targets include the active site of ACCase, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide is unique due to its specific structure and high efficacy as an ACCase inhibitor. Similar compounds include:
(S)-metamifop: An enantiomer of the compound with similar herbicidal properties.
rac-metamifop: A racemic mixture containing both enantiomers.
Other phenoxy herbicides: Compounds containing phenoxy groups that exhibit herbicidal activity.
These similar compounds share structural features but may differ in their specific activity, efficacy, and application.
Properties
Molecular Formula |
C23H18ClFN2O4 |
---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-13-15(24)7-12-21(19)31-23/h3-14H,1-2H3 |
InChI Key |
BNCYLJKXGGTAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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